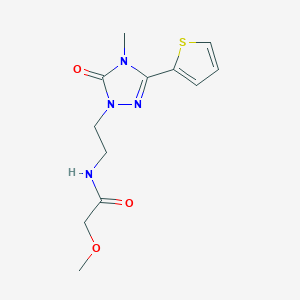
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, a cyclopropyl group, and a 1,2,4-oxadiazole ring . The presence of these groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, a four-membered ring containing one nitrogen atom, would likely impart some strain to the molecule, potentially making it more reactive . The 1,2,4-oxadiazole ring and the cyclopropyl group would also contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The azetidine ring might be susceptible to ring-opening reactions, while the 1,2,4-oxadiazole ring could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-oxadiazole ring and the potential for hydrogen bonding might make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research demonstrates the synthesis of various oxadiazole derivatives and their potent antimicrobial properties. For instance, Patel and Patel (2011) synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones, exhibiting significant antibacterial and antifungal activities, especially compounds with chloro and methoxy groups Patel & Patel, 2011. Desai and Dodiya (2014) further explored the antimicrobial potential of quinoline nucleus-containing oxadiazole and azetidinone derivatives, finding significant correlations in their bioactivity against various microbial strains Desai & Dodiya, 2014.
Anticancer Applications
The exploration into oxadiazoles' anticancer properties has been fruitful. Zhang et al. (2005) discovered a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, demonstrating activity against breast and colorectal cancer lines Zhang et al., 2005. Verma et al. (2019) synthesized Schiff base indole derivatives with 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties, showing promising anticancer activity, especially against Mycobacterium tuberculosis and various tumor cell lines Verma, Saundane, & Meti, 2019.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]azetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O.C2H2O4/c16-13-4-2-1-3-11(13)7-19-8-12(9-19)15-17-14(18-20-15)10-5-6-10;3-1(4)2(5)6/h1-4,10,12H,5-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGVVAVMINPNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

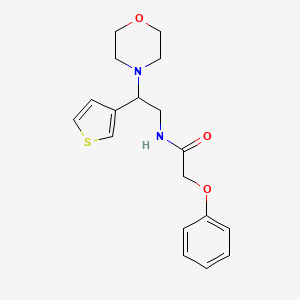
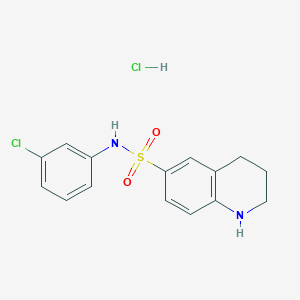
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2673797.png)
![N-[4-(acetylamino)phenyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2673799.png)
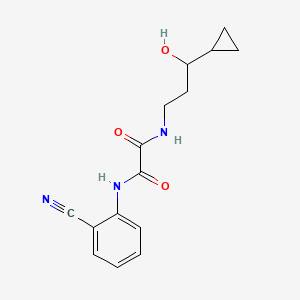

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2673802.png)
![N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2673803.png)
![N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
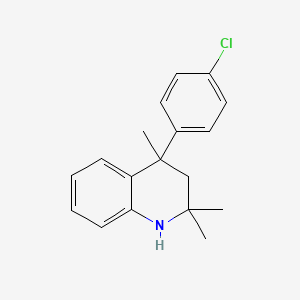
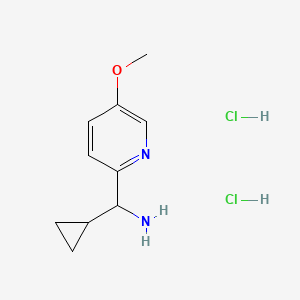
![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)
![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)
